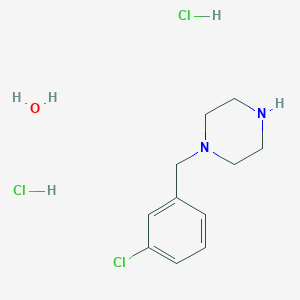
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxy-3-methoxybenzylidene)-2-(2-methoxyphenoxy)acetohydrazide, commonly known as HMAH, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.
作用機序
The mechanism of action of HMAH is not fully understood, but studies have suggested that it may act by inhibiting certain enzymes involved in cellular processes such as DNA replication and protein synthesis. HMAH has also been shown to induce oxidative stress in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
HMAH has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and antioxidant properties. HMAH has also been shown to enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.
実験室実験の利点と制限
One of the main advantages of HMAH is its relatively simple synthesis method, which makes it easily accessible for researchers. HMAH also has a wide range of potential applications in various fields, making it a versatile compound for research.
However, one of the limitations of HMAH is its low solubility in non-polar solvents, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of HMAH is not fully understood, which can make it challenging to design experiments to investigate its effects.
将来の方向性
There are several future directions for research on HMAH. One area of interest is the development of HMAH-based anti-cancer drugs, which could potentially be used to treat various types of cancer. Another area of interest is the investigation of HMAH as a plant growth regulator, with the aim of improving crop yields and sustainability. Additionally, further studies are needed to fully understand the mechanism of action of HMAH and its potential applications in material science.
合成法
HMAH can be synthesized via a simple reaction between 4-hydroxy-3-methoxybenzaldehyde and 2-(2-methoxyphenoxy)acetic acid hydrazide in the presence of a catalyst. The resulting compound is an orange-yellow powder that is soluble in polar solvents.
科学的研究の応用
HMAH has been studied extensively for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, HMAH has shown promising results as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells. HMAH has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases.
In agriculture, HMAH has been investigated for its potential as a plant growth regulator. Studies have shown that HMAH can enhance plant growth and productivity by promoting root development and increasing photosynthetic activity.
In material science, HMAH has been used as a precursor for the synthesis of metal oxide nanoparticles, which have various applications in electronics, catalysis, and energy storage.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5/c1-22-14-5-3-4-6-15(14)24-11-17(21)19-18-10-12-7-8-13(20)16(9-12)23-2/h3-10,20H,11H2,1-2H3,(H,19,21)/b18-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVMFFGLJIHMEC-VCHYOVAHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NN=CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCC(=O)N/N=C/C2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{1-[5-(4-fluorophenyl)-1,2,4-triazin-3-yl]-3-piperidinyl}-1H-benzimidazole](/img/structure/B6089775.png)

![2-ethyl-5-{6-[(1-phenylethyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B6089796.png)
![7-cyclopropyl-9-(4-fluorophenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one](/img/structure/B6089805.png)
![3-(4-chlorophenyl)-2-methyl-7-[2-(2-thienyl)ethyl]pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6089812.png)
![ethyl 3-(3-phenylpropyl)-1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3-piperidinecarboxylate](/img/structure/B6089813.png)
![2-butyryl-3-{[2-(3,4-diethoxyphenyl)ethyl]amino}-5-phenylcyclohex-2-en-1-one](/img/structure/B6089819.png)
![2-(4-fluorobenzyl)-4-[4-(2-pyrimidinyloxy)benzyl]morpholine](/img/structure/B6089821.png)
![5-(2-methoxyphenyl)-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6089828.png)
![N-ethyl-2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-phenylacetamide](/img/structure/B6089839.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B6089843.png)
![N-methyl-N-(tetrahydro-2H-pyran-4-yl)-5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-pyrazole-3-carboxamide](/img/structure/B6089845.png)